molecular formula C4HBrClN5 B2679024 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine CAS No. 1334136-94-5

8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine

Cat. No.: B2679024
CAS No.: 1334136-94-5
M. Wt: 234.44
InChI Key: BAJGDJYJFZZUON-UHFFFAOYSA-N
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Description

8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine: is a heterocyclic compound with the molecular formula C4HBrClN5 It is characterized by the presence of both bromine and chlorine atoms attached to a tetrazolo[1,5-C]pyrimidine ring system

Scientific Research Applications

Chemistry: 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of antiviral, antibacterial, and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the synthesis of dyes, pigments, and other functional materials .

Safety and Hazards

The compound is classified as dangerous with hazard statements H203 and H302 . Precautionary measures include P210, P250, P280, P370+P378 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination and chlorination of a tetrazolo[1,5-C]pyrimidine precursor. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound .

Mechanism of Action

The mechanism of action of 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription .

Comparison with Similar Compounds

    5-Bromo-2-chloropyrimidine: Similar in structure but lacks the tetrazole ring.

    8-Bromo-5-fluorotetrazolo[1,5-C]pyrimidine: Similar but with a fluorine atom instead of chlorine.

    8-Bromo-5-iodotetrazolo[1,5-C]pyrimidine: Similar but with an iodine atom instead of chlorine.

Uniqueness: 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine is unique due to the presence of both bromine and chlorine atoms on the tetrazolo[1,5-C]pyrimidine ring. This dual halogenation imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

8-bromo-5-chlorotetrazolo[1,5-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClN5/c5-2-1-7-4(6)11-3(2)8-9-10-11/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJGDJYJFZZUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=NN2C(=N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250 mL round bottom flask was charged with 5-bromo-2-chloro-4-hydrazinylpyrimidine (17 g, crude, 59.2 mmol) and 3 M HCl (600 mL). To the above was added dropwise a solution of NaNO2 (8 g, 0.1 mol) in water (15 mL) at 10° C. The resulting mixture was stirred at 10° C. for 1 h. Work-up: the resulting crystalline solid was collected by filtration. The solid was washed with ethanol (20 mL), and dried to afford 10 g (72%) of the product as a red solid.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
72%

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